molecular formula C22H23NO5 B271230 2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271230
M. Wt: 381.4 g/mol
InChI Key: MMWIGFWCJIGTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as MEOP or MEOP-Et and is widely used in various research applications due to its unique properties.

Mechanism of Action

MEOP-Et inhibits DPP-4 by binding to the active site of the enzyme and preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of these hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
MEOP-Et has been shown to have several biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity by increasing insulin secretion and reducing hepatic glucose production. It also has anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects in metabolic disorders. MEOP-Et has been shown to reduce liver fat accumulation and improve liver function in animal models of non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

MEOP-Et has several advantages for lab experiments. It is a potent and selective inhibitor of DPP-4, which makes it a valuable tool for studying the role of this enzyme in glucose metabolism. It is also relatively stable and can be easily synthesized in large quantities. However, MEOP-Et has some limitations as well. It has a short half-life in vivo, which may limit its therapeutic potential. It also has poor solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for research on MEOP-Et. One area of interest is the development of more stable and bioavailable analogs of MEOP-Et with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of MEOP-Et in the treatment of other metabolic disorders such as type 2 diabetes and cardiovascular disease. Furthermore, the role of DPP-4 inhibition in the regulation of immune function and inflammation is an emerging area of research that may have implications for the treatment of autoimmune diseases and cancer.

Synthesis Methods

The synthesis of MEOP-Et involves the reaction of 4-methoxyphenylacetic acid with ethyl 1-(4-ethylphenyl)-5-oxo-2-pyrrolidinecarboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with oxalyl chloride and dimethylformamide (DMF) to obtain MEOP-Et.

Scientific Research Applications

MEOP-Et is widely used in scientific research due to its unique properties. It acts as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. MEOP-Et has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been studied for its potential use in the treatment of various metabolic disorders such as obesity and non-alcoholic fatty liver disease.

properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H23NO5/c1-3-15-4-8-18(9-5-15)23-13-17(12-21(23)25)22(26)28-14-20(24)16-6-10-19(27-2)11-7-16/h4-11,17H,3,12-14H2,1-2H3

InChI Key

MMWIGFWCJIGTRA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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